N-Nonyl-N'-propylthiourea
Description
N-Nonyl-N'-propylthiourea is a thiourea derivative featuring a nonyl (C₉H₁₉) group and a propyl (C₃H₇) group attached to the thiourea core (-NCSNH-). Thiourea derivatives are known for their versatility in coordination chemistry, sensor technology, and biological applications due to their sulfur and nitrogen donor atoms, which enable metal binding and hydrogen-bond interactions .
Properties
CAS No. |
62552-20-9 |
|---|---|
Molecular Formula |
C13H28N2S |
Molecular Weight |
244.44 g/mol |
IUPAC Name |
1-nonyl-3-propylthiourea |
InChI |
InChI=1S/C13H28N2S/c1-3-5-6-7-8-9-10-12-15-13(16)14-11-4-2/h3-12H2,1-2H3,(H2,14,15,16) |
InChI Key |
WCJKFVOZJCLLMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=S)NCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nonyl-N’-propylthiourea can be synthesized through the reaction of nonylamine and propyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Nonylamine+Propyl isothiocyanate→N-Nonyl-N’-propylthiourea
The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-Nonyl-N’-propylthiourea may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Nonyl-N’-propylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The alkyl groups attached to the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the reagents used.
Scientific Research Applications
N-Nonyl-N’-propylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Nonyl-N’-propylthiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to specific proteins or receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The substituents on the thiourea backbone significantly influence molecular weight, hydrophobicity (LogP), and solubility. Below is a comparative analysis:
| Compound | Molecular Formula | Molecular Weight | LogP | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|---|
| N-Propylthiourea | C₄H₁₀N₂S | 118.20 | 1.32 | 120 | Short alkyl chain, high solubility |
| N-Benzoyl-N'-propylthiourea | C₁₁H₁₄N₂OS | 234.31 | ~2.5 | 160–162 (decomposes) | Acyl group enhances metal chelation |
| N-Phenyl-N'-propylthiourea | C₁₀H₁₄N₂S | 194.30 | ~2.8 | Not reported | Aromatic group aids π-π interactions |
| N-Allyl-N'-propylthiourea | C₇H₁₄N₂S | 158.26 | ~1.9 | Not reported | Allyl group enables polymer grafting |
Data Sources :
- N-Propylthiourea has the simplest structure, with a low LogP (1.32), making it water-soluble and ideal for synthesis of metal complexes .
- N-Benzoyl-N'-propylthiourea exhibits higher LogP (~2.5) due to the hydrophobic benzoyl group, which also facilitates chelation with Pt(II) and Pd(II) ions .
- N-Phenyl-N'-propylthiourea ’s aromatic ring enhances its utility in anion-sensing materials via π-π stacking .
Coordination Chemistry and Metal Binding
Thiourea derivatives exhibit diverse coordination modes depending on substituents:
- N-Benzoyl-N'-propylthiourea demonstrates rare hypodentate behavior in Pt(II) complexes, where the acyl oxygen participates in hydrogen bonding, preventing chelation and favoring unidentate S-coordination .
- N-Propylthiourea ’s simplicity allows for flexible coordination, forming stable polymers with Cd(II) .
Sensor Technology
- N-Phenyl-N'-propylthiourea is integrated into mesoporous silica nanoparticles for carboxylate detection. Its phenyl group acts as an anion-binding site, enabling colorimetric sensing of chain length-dependent carboxylates (e.g., acetate to decanoate) .
Catalysis and Metal Recovery
- N-Allyl-N'-propylthiourea-modified silica effectively adsorbs Pd(II) ions, which are then reduced to catalytically active Pd(0) nanoparticles for CO oxidation .
Antimicrobial Activity
- Cd(II) complexes of N-propylthiourea exhibit moderate antibacterial activity against E. coli and S. aureus, though less potent than N,N′-dialkylthiourea analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
